Enhanced Sulfonamide N-H Acidity
The N-tert-butyl derivative exhibits a predicted pKa of 11.45 for the sulfonamide N-H, which is approximately 1.4 log units higher (less acidic) than the predicted value for the unsubstituted 4-isothiocyanatobenzenesulfonamide, which is estimated to have a pKa near 10.0. This difference alters the protonation state at physiological pH and influences hydrogen-bonding interactions [1].
| Evidence Dimension | Sulfonamide N-H acidity (pKa) |
|---|---|
| Target Compound Data | 11.45 (Predicted) |
| Comparator Or Baseline | 4-Isothiocyanatobenzenesulfonamide: ~10.0 (Predicted) |
| Quantified Difference | ΔpKa ≈ +1.45 |
| Conditions | Computational prediction (ChemicalBook) |
Why This Matters
A higher pKa indicates a weaker sulfonamide acid, which can enhance metabolic stability and alter binding affinity to zinc-containing enzymes like carbonic anhydrases compared to more acidic, unsubstituted analogs.
- [1] Human Metabolome Database. 4-Isothiocyanatobenzenesulfonamide (HMDB0253240). HMDB. View Source
